WST-8

Vue d'ensemble

Description

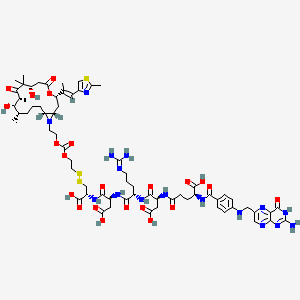

WST-8 is a water-soluble tetrazolium salt used for assessing cell metabolic activity. At neutral pH and in the presence of the intermediate electron acceptor, 1-methoxy phenazine methosulfate, NADPH-dependent cellular oxidoreductases, acting via plasma membrane electron transport, reduce the cell-impermeant this compound outside the cell to a water-soluble formazan dye with absorbance max at 460 nm. It is typically used as a cell viability indicator in cell proliferation assays.

This compound is a water-soluble tetrazolium salt used for assessing cell metabolic activity. At neutral pH and in the presence of the intermediate electron acceptor.

Applications De Recherche Scientifique

Détection Rapide des Micro-organismes Viables

Le WST-8 est utilisé dans un essai colorimétrique pour la détection rapide des micro-organismes. La réaction entre un micro-organisme viable et le this compound entraîne un changement de couleur, qui peut être utilisé pour effectuer une détection semi-quantitative de diverses souches bactériennes dans des tampons ou des milieux de culture en 1 heure sans incubation avant la réaction . Cet essai peut être utilisé pour la détection rapide des bactéries à Gram négatif et à Gram positif .

Contrôle de la Qualité de l'Eau

L'essai this compound est également utilisé pour le contrôle de la qualité de l'eau. L'eau propre est essentielle aux êtres humains, et les analyses d'eau sont cruciales pour fournir de l'eau potable propre et sûre dans les zones sans infrastructures d'assainissement durables . L'essai this compound peut être utilisé pour le dépistage et la détection bactérienne dans les zones à faibles ressources .

Essais Quantitatifs de Déshydrogénase

La détection colorimétrique du NAD(P)H basée sur le this compound est utilisée pour les essais quantitatifs de déshydrogénase . La sensibilité de l'essai this compound pour la détection du NAD(P)H est 5 fois supérieure à la mesure spectrophotométrique de l'absorption du NAD(P)H à 340 nm . L'essai this compound présente une excellente reproductibilité de l'essai avec un facteur Z’ de 0,9 .

Détermination de l'Activité Enzymatiques

L'essai this compound est utilisé pour déterminer l'activité enzymatique des déshydrogénases dans les échantillons biologiques . Il peut être appliqué en outre pour le criblage à haut débit des déshydrogénases .

Activité Métabolique des Cellules

La réduction des sels de tétrazolium par le NAD(P)H en produit de formazan a été largement utilisée pour déterminer l'activité métabolique des cellules et comme indicateur de viabilité cellulaire .

Criblage du Substrat de Déshydrogénase Non Caractérisée

L'essai this compound peut être utilisé pour le criblage du substrat de déshydrogénase/oxydoréductase à chaîne courte non caractérisée .

Mécanisme D'action

Target of Action

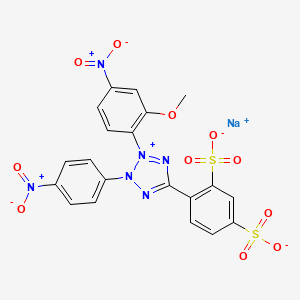

The primary target of WST-8, also known as 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt, are the dehydrogenases present in cells . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in cellular metabolism .

Mode of Action

This compound interacts with its targets, the dehydrogenases, through a reduction reaction . In the presence of an electron mediator, viable cells reduce the slightly yellow this compound to produce an orange-colored formazan dye . This reaction is facilitated by the dehydrogenases in the cells .

Biochemical Pathways

The action of this compound is closely tied to the NAD(P)H-dependent biochemical pathways . NAD(P)H serves as a cofactor in various enzymatic reactions essential for cellular metabolism, mitochondrial functions, protection against oxidative stress, signal transduction, and cell death . The amount of formazan dye produced by the reduction of this compound is directly proportional to the NAD(P)H concentration, which in turn is indicative of dehydrogenase enzyme activity .

Result of Action

The result of this compound action is the production of an orange-colored formazan dye . The intensity of this color is measured at 450 nm and is directly proportional to the number of living cells . Therefore, this compound is commonly used in cell proliferation and cytotoxicity assays as a marker of cell viability .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the assay requires a neutral pH and the presence of an electron mediator . Additionally, the stability of this compound is affected by light and temperature. It is recommended to store this compound at 0-5°C and protect it from light. Repeated thawing and freezing may cause an increase in the background, which interferes with the assay .

Propriétés

IUPAC Name |

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N6NaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432456 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193149-74-5 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193149-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

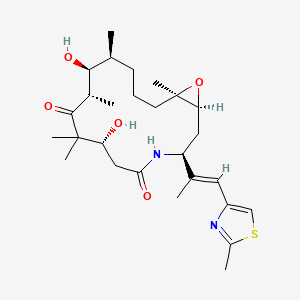

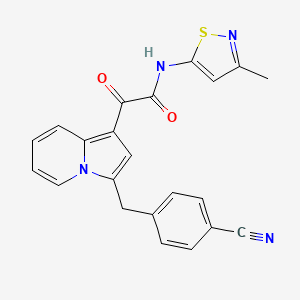

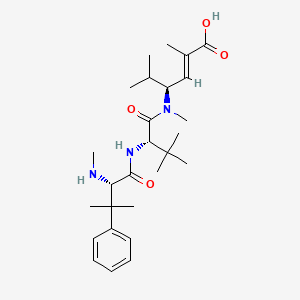

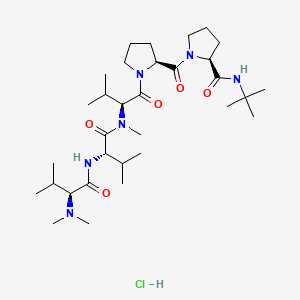

Feasible Synthetic Routes

Q & A

Q1: How does WST-8 work?

A1: this compound is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the this compound molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []

Q2: What are the main applications of this compound in research?

A2: this compound is frequently used in:

- Cell proliferation assays: To assess the growth rate of cells under various conditions. []

- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]

- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]

- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []

- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]

- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.

Q4: How stable is this compound under different storage conditions?

A5: this compound is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the this compound method showed decreased reactivity with prolonged storage time, especially at room temperature. []

Q5: What are some limitations of using this compound for cell viability assays?

A5:

- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of this compound-based cell counting. []

- Interference with specific compounds: Some compounds may interfere with the this compound assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []

- Limited information: this compound primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []

Q6: How does the this compound assay compare to other cell viability assays like MTT or XTT?

A6: this compound offers several advantages over MTT and XTT:

- Higher sensitivity: this compound generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]

- Water solubility: The water-soluble formazan product of this compound eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]

- Lower toxicity: this compound is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]

Q7: What are potential future research directions involving this compound?

A7:

- Development of more sensitive and specific this compound derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []

- Exploration of this compound applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []

- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from this compound assays. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1684112.png)